Umami Flavor Activity: 3-Methylcyclohexyl Amide vs. Unsubstituted Cyclohexyl Amide
Amide derivatives of 1-(3-methylcyclohexyl)cyclopropane-1-carboxylic acid are claimed in patent US 2008/0292763 (Symrise) as substances that create, modify, or enhance umami taste [1]. The patent explicitly states that the unsubstituted cyclohexane derivative (lacking the 3-methyl group) was evaluated in the same sensory assay and rated as taste-neutral, with no umami-enhancing effect detected even in an American beef extract model [1]. This represents a qualitative but binary functional differentiation: the 3-methyl substituent is necessary for umami activity; its absence abolishes the effect.
| Evidence Dimension | Umami taste enhancement (sensory evaluation) |
|---|---|
| Target Compound Data | 3-Methylcyclohexyl amide derivative: positive umami character detected |
| Comparator Or Baseline | Unsubstituted cyclohexyl amide derivative: taste-neutral; no umami enhancement |
| Quantified Difference | Qualitative binary: active vs. inactive |
| Conditions | Sensory tasting panel; evaluated in American beef extract model as described in US 2008/0292763 |
Why This Matters
For flavor and food science applications, the 3-methyl substitution is a structural prerequisite for umami activity, making the unsubstituted analog an ineffective substitute.
- [1] Looft J, Vossing T, Ley J, Backes M, Blings M (Symrise GmbH & Co. KG). Substituted Cyclopropanecarboxylic acid (3-methyl-cyclohexyl)amide as flavoring substance. US Patent Application 2008/0292763, published November 27, 2008. View Source
